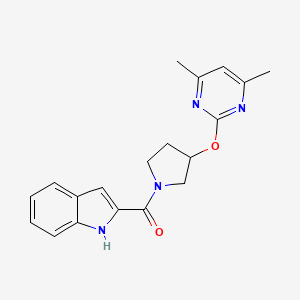

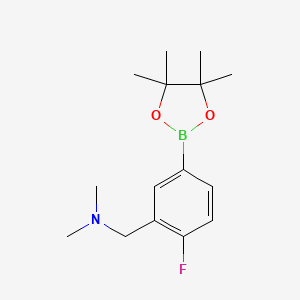

3-(Dimethylaminomethyl)-4-fluorophenylboronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(Dimethylaminomethyl)-4-fluorophenylboronic acid pinacol ester” is a boronic acid derivative. Boronic acids are widely used in organic synthesis, pharmaceutical research, and other fields . They are valuable in constructing complex structures of target molecules . This specific compound, being a boronic acid ester, is likely to have similar applications .

Chemical Reactions Analysis

Boronic acid esters, including “3-(Dimethylaminomethyl)-4-fluorophenylboronic acid pinacol ester”, are known to participate in various chemical reactions. One notable reaction is the Diels-Alder reaction, which involves the reaction of a diene with a dienophile . This reaction is often used in the synthesis of complex organic compounds .

Wissenschaftliche Forschungsanwendungen

Periodontitis Treatment

This compound has been utilized in the development of ROS-responsive multifunctional nanoparticles for the treatment of periodontitis . By structurally modifying hyaluronic acid with phenylboronic acid pinacol ester, researchers have created a drug delivery system that enhances cellular uptake and exhibits pronounced anti-inflammatory and anti-oxidative stress functions.

Drug Delivery Systems

The compound’s ability to form stable boronic esters makes it suitable for creating drug delivery systems . These systems can be designed to release therapeutic agents in response to specific biological stimuli, such as the presence of reactive oxygen species (ROS) in certain diseases .

Dental Therapeutics

In dental research, the compound’s modified nanoparticles have shown potential in targeting dental therapeutics. They can specifically recognize CD44 expressed by normal cells, which could lead to more effective treatments for dental-related diseases .

Antimicrobial Efficacy

The compound has been shown to retain antimicrobial efficacy when used in nanoparticle formulations. This property is particularly useful in combating the microbiota of dental plaque, which is a significant factor in periodontal diseases .

Anti-inflammatory Applications

Due to its anti-inflammatory properties, this compound is being explored for its potential in treating inflammatory conditions. Its ability to modulate inflammation makes it a candidate for broader applications beyond dental health .

Oxidative Stress Reduction

The compound’s role in reducing oxidative stress is another area of interest. Oxidative stress is implicated in various diseases, and the compound’s ability to clear ROS could be beneficial in managing conditions associated with oxidative damage .

Synthesis of Other Boronic Esters

The structure of this compound allows for the synthesis of a variety of other boronic esters, which are valuable intermediates in organic synthesis and can be used to create a wide range of chemical products .

Analytical Chemistry

In analytical chemistry, boronic acids and their derivatives, like this compound, are used as reagents for the detection and quantification of various substances, due to their ability to form reversible covalent bonds with diols and other polyols .

Safety and Hazards

Wirkmechanismus

Mode of Action

The compound undergoes a transformation known as the Sandmeyer-type reaction . This reaction involves the conversion of the amino group of aniline derivatives to the boronate group . The reaction between arylamines and tert-butyl nitrite (tBuONO), an efficient diazotization, reacts with B2pin2 to afford pinacol arylboronates under open air . This transformation is carried out under metal-free conditions and has good tolerance to various functional groups .

Biochemical Pathways

Boronic esters are known to be involved in various biochemical reactions, including the suzuki-miyaura cross-coupling reaction . This reaction is used to construct complex structures of target molecules .

Result of Action

The transformation of the compound can lead to the formation of new c–c, c–o, c–n, c–x, or c–h bonds at stereogenic centres .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the compound’s transformation is carried out under mild reaction conditions .

Eigenschaften

IUPAC Name |

1-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BFNO2/c1-14(2)15(3,4)20-16(19-14)12-7-8-13(17)11(9-12)10-18(5)6/h7-9H,10H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMXVAZMTHHVCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Methoxy-4-methylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2362532.png)

![methyl 4-[(E)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]benzoate](/img/structure/B2362535.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2362536.png)

![ethyl 4-(5-{(E)-[5-cyano-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B2362540.png)

![2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2362541.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2362542.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2362544.png)